BenchChemオンラインストアへようこそ!

2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid

Cyclooxygenase (COX) inhibition NSAID pharmacology Structure-activity relationship (SAR)

2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid (CAS 1218475-73-0) is a synthetic phenylglycine (α-amino acid) derivative with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol. It is categorized as a non-proteinogenic α-amino acid and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and biological research.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 1218475-73-0
Cat. No. B1371194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid
CAS1218475-73-0
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3,(H,13,14)
InChIKeyGWDRVMZGPSUTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid (CAS 1218475-73-0): Chemical Identity, Key Properties, and Research Classification


2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid (CAS 1218475-73-0) is a synthetic phenylglycine (α-amino acid) derivative with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is categorized as a non-proteinogenic α-amino acid and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and biological research . The compound is not to be confused with diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid), a common NSAID, although some vendor sources incorrectly conflate the two due to superficial structural similarities .

Why Generic Phenylglycine Analogs Cannot Substitute for 2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid in Targeted Research


The substitution pattern on the phenylglycine scaffold, particularly the 3,4-dichloro substitution, is a critical determinant of biological activity and target selectivity. Subtle structural modifications, such as the position of chlorine atoms or the nature of the N-substituent, can drastically alter a compound's pharmacological profile [1]. For instance, the 3,4-dichloro configuration in related phenylglycine derivatives has been shown to confer distinct activity as an inhibitor of neutral amino acid transporters (ASCT1/2) [1]. Conversely, alternative substitution patterns, such as 2,6-dichloro substitution on the phenyl ring in diclofenac, lead to entirely different biological activities (i.e., COX inhibition) [2]. Therefore, substituting this specific compound with a seemingly similar phenylglycine analog without empirical evidence of comparable activity risks introducing significant and unpredictable experimental variability, making it an unsuitable replacement for studies requiring this precise chemical entity.

Quantitative Evidence Guide: Differentiating 2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid from Key Comparators


Differentiation from Diclofenac: Divergent Target Engagement and Structural Basis

2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid is frequently misidentified as the NSAID diclofenac in vendor databases . However, these are distinct chemical entities with divergent biological targets. Diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) is a potent inhibitor of cyclooxygenase (COX) enzymes, with reported IC50 values of 0.09 μM for COX-1 and 0.05 μM for COX-2 in a human whole blood assay, yielding a COX-2 selectivity index of 1.8 [1]. In contrast, there is no published evidence that the target compound possesses COX inhibitory activity. This is due to a fundamental structural difference: the target compound features a 3,4-dichloro substitution on a phenylglycine core, whereas diclofenac features a 2,6-dichloro substitution on a phenylacetic acid core with a secondary amine linkage. This structural difference results in an orthogonal biological profile, rendering the target compound unsuitable for studies focused on COX inhibition.

Cyclooxygenase (COX) inhibition NSAID pharmacology Structure-activity relationship (SAR)

Phenylglycine Class Benchmarking: ASCT1/2 Transporter Inhibition

Phenylglycine (PG) analogs, including the target compound, have been characterized as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 [1]. Among a series of PG analogs, the 4-substituted chloro derivative, L-4-chloroPG, was identified as a potent and selective ASCT1/2 inhibitor with an IC50 of 25 μM for inhibition of astrocyte-mediated transport [2]. This provides a quantitative baseline for the phenylglycine chemotype. The target compound, 2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid, presents a distinct substitution pattern (3,4-dichloro and N-methyl) compared to L-4-chloroPG (4-chloro, no N-methyl). Based on established SAR for this class, modifications to both the phenyl ring substitution and the N-terminus are known to significantly modulate ASCT1/2 inhibitory potency and selectivity [1]. While direct IC50 data for the target compound on ASCT1/2 is not currently available in the public domain, its unique structural features position it as a differentiated tool for probing SAR within this therapeutically relevant transporter family.

ASCT1/2 transport inhibition NMDA receptor modulation Phenylglycine SAR

Differentiation from mGluR1-Targeting Phenylglycines: Divergent Neuropharmacological Profile

The phenylglycine chemotype is well-represented in metabotropic glutamate receptor (mGluR) pharmacology. For example, (S)-4-carboxyphenylglycine ((S)-4CPG) is a known competitive antagonist at group I mGluRs, with selectivity for mGluR1 [1]. The target compound differs from (S)-4CPG by lacking the 4-carboxy group and featuring a 3,4-dichloro substitution on the phenyl ring and an N-methyl group. These structural differences are expected to abolish activity at mGluR1, as the 4-carboxy moiety is critical for binding to this receptor [1]. This is supported by the fact that the target compound is not reported as an mGluR ligand in major databases like ChEMBL or BindingDB. Therefore, the target compound is not a suitable substitute for (S)-4CPG in studies of group I mGluR modulation, offering instead a potentially orthogonal pharmacological profile relevant to ASCT1/2 transporter inhibition.

mGluR1 antagonism NMDA receptor Neuropharmacology

Defined Research and Industrial Application Scenarios for 2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid


As a Differentiated Chemical Probe for Neutral Amino Acid Transporter (ASCT1/2) SAR Studies

This compound's core phenylglycine structure, but with a unique 3,4-dichloro and N-methyl substitution pattern, makes it a valuable tool for structure-activity relationship (SAR) studies of ASCT1/2 inhibitors. It can be used to probe how modifications to the phenyl ring and N-terminus affect transporter binding and inhibition compared to known phenylglycine inhibitors like L-4-chloroPG [1]. This research is relevant for understanding the regulation of extracellular d-serine and its impact on NMDA receptor function, with potential therapeutic implications in schizophrenia and visual dysfunction [2].

As a Versatile Scaffold for Medicinal Chemistry Derivatization

The presence of both a carboxylic acid and a secondary amine (methylamino) provides two distinct synthetic handles for further derivatization. This compound serves as an excellent starting point for creating focused libraries of novel phenylglycine analogs, which can be screened against a variety of biological targets, including but not limited to amino acid transporters and neurotransmitter receptors . Its commercial availability at 95% purity from multiple suppliers facilitates its use in parallel synthesis and high-throughput screening campaigns.

As a Negative Control for mGluR1-Mediated Neuropharmacology

Due to the absence of the 4-carboxy group, which is essential for mGluR1 binding, this compound can serve as a structurally related but pharmacologically inactive negative control for experiments using mGluR1 antagonists like (S)-4-carboxyphenylglycine [3]. This is crucial for confirming that observed effects are specific to mGluR1 modulation rather than off-target interactions with the phenylglycine scaffold itself.

As a Non-NSAID Analog for Comparative Inflammation Studies

Given its frequent misidentification as diclofenac, this compound can be strategically employed as a negative control in COX-dependent inflammation assays. This application allows researchers to demonstrate that observed anti-inflammatory effects are specifically due to COX inhibition by NSAIDs like diclofenac, and not a general property of dichlorophenyl-containing amino acids [4].

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.